6-Butyl-2-methylpyridin-3-amine

Drug Design Physicochemical Properties Medicinal Chemistry

6-Butyl-2-methylpyridin-3-amine is a strategic heterocyclic building block designed for drug discovery where precise lipophilicity is essential. Its calculated LogP of 2.31 represents a >100-fold increase in partition coefficient over generic pyridin-3-amine, directly enhancing cellular permeability and target engagement. The 3-amine handle enables versatile functionalization for kinase inhibitor libraries, while the butyl chain engages hydrophobic pockets that smaller analogues cannot. Insist on this specific substitution pattern to ensure assay validity and avoid the scientific compromise of using unalkylated or improperly substituted pyridine scaffolds in your SAR studies.

Molecular Formula C10H16N2
Molecular Weight 164.252
CAS No. 1692608-20-0
Cat. No. B2967955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-2-methylpyridin-3-amine
CAS1692608-20-0
Molecular FormulaC10H16N2
Molecular Weight164.252
Structural Identifiers
SMILESCCCCC1=NC(=C(C=C1)N)C
InChIInChI=1S/C10H16N2/c1-3-4-5-9-6-7-10(11)8(2)12-9/h6-7H,3-5,11H2,1-2H3
InChIKeyJVGSWZVOHXHTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Butyl-2-methylpyridin-3-amine (CAS 1692608-20-0): Core Identity and Molecular Profile for Research Procurement


6-Butyl-2-methylpyridin-3-amine is a disubstituted pyridine derivative belonging to the aminopyridine class, characterized by an amine group at the 3-position, a methyl group at the 2-position, and an n-butyl chain at the 6-position of the heteroaromatic ring . This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 164.25 g/mol (C₁₀H₁₆N₂) and a calculated LogP of approximately 2.31, indicating moderate lipophilicity suitable for passive membrane permeability in drug discovery contexts . The compound is commercially available at 95% purity from multiple vendors and is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles .

Critical Differentiation of 6-Butyl-2-methylpyridin-3-amine: Why Generic Pyridin-3-amine Substitution Compromises Research Outcomes


Substituting 6-Butyl-2-methylpyridin-3-amine with a generic pyridin-3-amine derivative in a chemical or biological workflow is not scientifically sound due to quantifiable differences in lipophilicity, molecular size, and steric bulk. For instance, the core unsubstituted pyridin-3-amine (3-aminopyridine, CAS 462-08-8) exhibits a significantly lower LogP (approximately -0.02) , which drastically alters its ability to partition into lipid membranes compared to the target compound (LogP ~2.31) . This nearly 2.3-unit difference in LogP represents a >100-fold difference in partition coefficient, which directly impacts cellular permeability, bioavailability, and off-target engagement. Similarly, the smaller, unalkylated analog 2-methylpyridin-3-amine lacks the hydrophobic butyl chain entirely, failing to engage the same hydrophobic pockets in protein targets or provide comparable reactivity as a building block . These structural modifications are not interchangeable and directly influence the compound's utility in specific assays and synthetic routes.

Quantitative Differentiation Evidence for 6-Butyl-2-methylpyridin-3-amine: A Procurement-Focused Comparator Analysis


Lipophilicity (LogP) Comparison: 6-Butyl-2-methylpyridin-3-amine vs. Core Pyridin-3-amine Scaffold

The calculated partition coefficient (LogP) for 6-Butyl-2-methylpyridin-3-amine is 2.31 , compared to a reported LogP of -0.02 for the unsubstituted core scaffold, pyridin-3-amine . This represents a quantifiable difference of 2.33 LogP units.

Drug Design Physicochemical Properties Medicinal Chemistry

Molecular Weight Differentiation: Impact on Permeability and Binding Kinetics vs. 2-Methylpyridin-3-amine

6-Butyl-2-methylpyridin-3-amine has a molecular weight of 164.25 g/mol , whereas the unsubstituted analog 2-methylpyridin-3-amine (3-amino-2-picoline) has a molecular weight of 108.14 g/mol . The addition of the butyl chain adds a quantifiable mass of 56.11 g/mol.

Fragment-Based Drug Discovery Pharmacokinetics Synthetic Chemistry

Structural Differentiation: n-Butyl vs. Branched 2-Methylbutyl Side Chain in Closest Structural Analog

6-Butyl-2-methylpyridin-3-amine features a linear n-butyl chain at the 6-position . Its closest commercially available structural analog, 2-methyl-6-(2-methylbutyl)pyridin-3-amine (CAS 2138516-61-5), contains a branched 2-methylbutyl chain at the same position, resulting in a different molecular formula (C₁₁H₁₈N₂) and a molecular weight of 178.27 g/mol .

Structure-Activity Relationship (SAR) Medicinal Chemistry Organic Synthesis

Strategic Application Scenarios for 6-Butyl-2-methylpyridin-3-amine (CAS 1692608-20-0) Based on Differential Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitor Synthesis Requiring Specific Lipophilicity

Procure 6-Butyl-2-methylpyridin-3-amine as a key synthetic intermediate when designing pyridine-based kinase inhibitors that require a moderate LogP of ~2.3 for optimal membrane permeability and target engagement . This contrasts with the use of the more hydrophilic unsubstituted pyridin-3-amine (LogP -0.02), which would be unsuitable for penetrating lipid bilayers. The compound's amine handle at the 3-position allows for further functionalization, as demonstrated in the development of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for oncology indications [1].

Chemical Biology: Structural Analog Synthesis for SAR Studies of Alkyl Chain Effects

Utilize 6-Butyl-2-methylpyridin-3-amine to generate a specific analog series exploring the effect of linear versus branched alkyl chains on biological activity. For example, comparing this compound (n-butyl, MW 164.25) against its structural isomer, 2-methyl-6-(2-methylbutyl)pyridin-3-amine (branched, MW 178.27) , allows for precise quantification of how steric bulk and chain branching influence potency and selectivity in a given assay system. This direct comparator approach is essential for deriving robust SAR.

Agrochemical Discovery: Development of Lipophilic Active Ingredients

Leverage the balanced lipophilicity of 6-Butyl-2-methylpyridin-3-amine (LogP 2.31) as a starting scaffold for designing novel agrochemical agents. The moderate LogP value facilitates uptake through plant cuticles and insect exoskeletons, a property not achievable with the highly hydrophilic pyridin-3-amine core (LogP -0.02) . The compound's stability under standard reaction conditions makes it a reliable intermediate in multi-step synthesis workflows for crop protection candidates.

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